molecular formula C10H6N2O B3054796 5-(2-Furyl)pyridine-2-carbonitrile CAS No. 619334-50-8

5-(2-Furyl)pyridine-2-carbonitrile

Cat. No.: B3054796
CAS No.: 619334-50-8
M. Wt: 170.17 g/mol
InChI Key: TXGXIXAONMJQKJ-UHFFFAOYSA-N
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Description

5-(2-Furyl)pyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with a furan ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)pyridine-2-carbonitrile typically involves the coupling of a furan derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions usually include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine group using hydrogenation or other reducing agents.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or nickel catalyst.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-(2-Furyl)pyridine-2-amine.

    Substitution: Halogenated or nitrated derivatives of 5-(2-Furyl)pyridine-2-carbonitrile.

Scientific Research Applications

Chemistry: 5-(2-Furyl)pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of biologically active molecules, including potential pharmaceuticals.

Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)pyridine-2-carbonitrile depends on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: 5-(2-Furyl)pyridine-2-carbonitrile is unique due to the presence of both a furan ring and a nitrile group on the pyridine ring. This combination provides a unique set of chemical properties and reactivity, making it valuable for specific synthetic applications and potential biological activities.

Properties

IUPAC Name

5-(furan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9-4-3-8(7-12-9)10-2-1-5-13-10/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGXIXAONMJQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454585
Record name 5-(2-furyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619334-50-8
Record name 5-(2-furyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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